molecular formula C15H14O3 B14437640 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate CAS No. 78998-24-0

2-(Naphthalen-2-yl)ethyl 2-oxopropanoate

Cat. No.: B14437640
CAS No.: 78998-24-0
M. Wt: 242.27 g/mol
InChI Key: NCSMHZHMSUMVES-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)ethyl 2-oxopropanoate is an ester derivative featuring a naphthalene moiety linked to an ethyl ester group with a ketone functional group at the β-position. The compound’s reactivity is likely influenced by the electron-rich naphthalene ring and the electrophilic ketone group, making it a candidate for applications in organic synthesis, pharmaceuticals, or materials science.

Properties

CAS No.

78998-24-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-naphthalen-2-ylethyl 2-oxopropanoate

InChI

InChI=1S/C15H14O3/c1-11(16)15(17)18-9-8-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10H,8-9H2,1H3

InChI Key

NCSMHZHMSUMVES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate typically involves the esterification of 2-naphthol with ethyl 2-oxopropanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Naphthalen-2-yl)ethyl 2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Reference
2-(Naphthalen-2-yl)ethyl 2-oxopropanoate Ethyl ester, β-keto group Ester, ketone, naphthalene ~244.3 (estimated) N/A
Ethyl 2-(naphthalen-2-yl)-2-oxoacetate Ethyl ester, α-keto group Ester, α-keto, naphthalene 242.27
Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate Methyl ester, fluorine at α-position Ester, fluorine, naphthalene 232.25
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Cyclopentyl ketone, ethyl ester Ester, dual ketone 200.20 (CAS 175157-15-0)

Key Observations :

  • Substituent effects : Fluorination at the α-position () introduces steric and electronic effects, altering solubility and metabolic stability, which is critical in pharmaceutical design.
Spectral and Physical Properties
  • IR Spectroscopy: Analogous esters like ethyl 4-(naphthalen-2-yl)-2-oxo-6-phenylcyclohex-3-enecarboxylate () show strong carbonyl absorptions at ~1738 cm⁻¹ (ester C=O) and ~1659 cm⁻¹ (ketone C=O), consistent with the expected spectral profile of this compound.
  • NMR Data : Ethyl 2-oxo-2-(p-tolyl)acetate () exhibits characteristic shifts at δ 7.92 (aromatic protons) and δ 4.45 (ester CH₂), providing a template for predicting shifts in the target compound.

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